molecular formula C10H12Cl2N4O2 B2421473 Raphin1 acetate

Raphin1 acetate

Katalognummer: B2421473
Molekulargewicht: 291.13 g/mol
InChI-Schlüssel: WSDLUFBVKWLRSN-GAYQJXMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Raphin1-Acetat ist ein oral bioverfügbarer, selektiver Inhibitor der regulatorischen Phosphatase PPP1R15B (R15B). Es bindet stark an die R15B-PP1c-Holophosphatase mit einer Dissoziationskonstante (Kd) von 0,033 Mikromolar . Diese Verbindung ist bekannt für ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden und organismische und molekulare Defizite in Modellen von Protein-Misfolding-Krankheiten zu reduzieren .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Raphin1-Acetat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von Raphin1-Acetat folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Raphin1 acetate involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Raphin1-Acetat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate ergeben, während Reduktion reduzierte Derivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

Raphin1 acetate has shown promise in preclinical studies for the treatment of Huntington's disease. In a mouse model (HD82Q), administration of this compound resulted in:

  • Improved weight gain in treated mice.
  • Reduction of SDS-insoluble huntingtin aggregates and nuclear inclusions in cortical tissues .

The ability of this compound to cross the blood-brain barrier is crucial for its effectiveness in treating central nervous system disorders .

Protein Quality Control

The inhibition of R15B by this compound enhances proteostasis by reducing the burden of misfolded proteins within cells. This mechanism is particularly relevant for diseases characterized by protein misfolding, such as Alzheimer's and Parkinson's diseases. The compound’s selective inhibition allows for better management of protein synthesis and degradation pathways, potentially mitigating the effects of these diseases .

Case Study 1: Efficacy in Huntington's Disease Models

In a study conducted by Bertolotti et al., Raphin1 was administered to HD82Q mice over a period from 4 to 10 weeks. The results indicated:

  • A significant reduction in huntingtin aggregates.
  • Improvement in overall health metrics of the mice, suggesting that this compound could be a viable therapeutic option for Huntington's disease .

Case Study 2: Mechanistic Insights into Phosphorylation Regulation

A phosphoproteomic analysis revealed that this compound selectively inhibits dephosphorylation processes mediated by R15B without affecting closely related phosphatases like R15A. This selectivity was demonstrated through biochemical assays that measured the effects on eIF2α phosphorylation levels, which are critical for protein synthesis regulation .

Data Tables

Application Area Findings References
Neurodegenerative DiseasesImproved weight and reduced aggregates in HD82Q mice
Protein Quality ControlEnhanced proteostasis through selective inhibition of R15B
Mechanistic InsightsSelective inhibition of eIF2α dephosphorylation without affecting R15A

Wirkmechanismus

Raphin1 acetate exerts its effects by selectively inhibiting the regulatory phosphatase PPP1R15B (R15B). It binds strongly to the R15B-PP1c holophosphatase, interfering with substrate recruitment and leading to a rapid and transient accumulation of phosphorylated substrates. This results in a temporary reduction in protein synthesis, which enhances the cell’s quality control capacity by reducing the burden of misfolded proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Sanguinarinchlorid: Ein weiterer Phosphatase-Inhibitor mit unterschiedlicher Selektivität und Bindungseigenschaften.

    KY-226: Ein selektiver Inhibitor einer anderen Phosphatase.

    SHP099: Ein selektiver Inhibitor der SHP2-Phosphatase.

Einzigartigkeit

Raphin1-Acetat ist einzigartig in seiner hohen Selektivität für PPP1R15B und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Dies macht es besonders wertvoll für die Untersuchung und möglicherweise die Behandlung neurodegenerativer Erkrankungen .

Biologische Aktivität

Raphin1 acetate is a selective inhibitor of the protein phosphatase PPP1R15B (R15B), which plays a critical role in regulating protein synthesis and proteostasis. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Huntington's disease. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Raphin1 selectively inhibits the R15B-PP1c holoenzyme, leading to a transient increase in eIF2α phosphorylation. This results in a temporary reduction in protein synthesis, which ultimately enhances the cell's capacity to manage misfolded proteins. The selectivity of Raphin1 for R15B over its closely related counterpart, R15A, is crucial because it allows for targeted intervention without triggering detrimental effects associated with inhibiting both phosphatases.

Key Findings:

  • Selectivity : Raphin1 exhibits approximately 30-fold selectivity for R15B-PP1c compared to R15A-PP1c at concentrations of 10 μM. At higher concentrations (20 μM), it loses this selectivity and becomes toxic .
  • Efficacy : In mouse models of Huntington's disease, Raphin1 demonstrated oral bioavailability and effectively crossed the blood-brain barrier, suggesting its potential as a therapeutic agent .

Research Studies and Data

Several studies have investigated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Studies on Raphin1

Study ReferenceFocusKey Findings
Target-based discoveryIdentified Raphin1 as a selective inhibitor of PPP1R15B; demonstrated transient effects on eIF2α phosphorylation.
Neurodegenerative disease modelShowed efficacy in mouse models of Huntington’s disease; confirmed oral bioavailability and blood-brain barrier penetration.
Phosphoproteomic analysisInvestigated the effects of phosphatase inhibition on EGFR signaling; highlighted distinct phosphorylation dynamics influenced by Raphin1.

Huntington’s Disease Model

In a notable study, mice exhibiting symptoms of Huntington's disease were administered Raphin1. The results indicated that the compound not only crossed the blood-brain barrier but also improved proteostasis by reducing the accumulation of misfolded proteins. This study underscores the therapeutic potential of Raphin1 in treating neurodegenerative conditions characterized by protein misfolding .

Implications for Drug Development

The discovery of Raphin1 has opened new avenues for drug development targeting phosphatases, particularly those previously considered "undruggable." The ability to selectively inhibit specific phosphatases could lead to innovative treatments for a wide range of diseases associated with protein misfolding and impaired proteostasis.

Future Directions

Further research is warranted to explore:

  • Long-term effects : Evaluating the chronic administration of Raphin1 and its impact on cellular health over extended periods.
  • Broader applications : Investigating its efficacy in other neurodegenerative diseases beyond Huntington's.
  • Mechanistic studies : Understanding the detailed molecular mechanisms through which Raphin1 exerts its effects on cellular signaling pathways.

Eigenschaften

IUPAC Name

acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDLUFBVKWLRSN-GAYQJXMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.